Mavorixafor

CXCR4 Antagonist Oral Bioavailability Pharmacokinetics

This orally bioavailable CXCR4 antagonist (FDA-approved for WHIM syndrome) offers superior selectivity compared to plerixafor, with >10,000 nM off-target IC50. Ideal for long-term immunomodulation studies and GPCR pharmacology. ≥98% purity, shipped under ambient conditions. Order now.

Molecular Formula C21H27N5
Molecular Weight 349.5 g/mol
CAS No. 558447-26-0
Cat. No. B1662892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMavorixafor
CAS558447-26-0
SynonymsAMD 070
AMD 11070
AMD-070
AMD-11070
AMD070
AMD11070
N'-((1H-benzo(d)imidazol-2-yl)methyl)-N'-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine
Molecular FormulaC21H27N5
Molecular Weight349.5 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3
InChIInChI=1S/C21H27N5/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25)/t19-/m0/s1
InChIKeyWVLHHLRVNDMIAR-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Mavorixafor (CAS 558447-26-0): CXCR4 Antagonist for Procurement in WHIM Syndrome and Immuno-Oncology Research


Mavorixafor (also known as AMD-070, AMD11070, X4P-001) is a small-molecule, orally bioavailable, allosteric antagonist of the C-X-C chemokine receptor 4 (CXCR4) [1][2]. It received its first global regulatory approval from the U.S. Food and Drug Administration (FDA) in April 2024, under the brand name Xolremdi, specifically for the treatment of WHIM syndrome (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) in patients 12 years of age and older, representing the first targeted therapy approved for this rare primary immunodeficiency [3][4].

Mavorixafor Procurement: Why CXCR4 Antagonist Substitution is Not Straightforward


While other CXCR4 antagonists exist, such as the injectable bicyclam plerixafor (AMD3100) [1], they are not interchangeable with mavorixafor for several key reasons that directly impact scientific and clinical utility. Mavorixafor is distinguished by its oral bioavailability and once-daily dosing, a critical differentiator from the parenterally administered plerixafor [1][2]. Furthermore, mavorixafor exhibits a distinct pharmacological profile, acting as an allosteric antagonist with a unique functional selectivity compared to the biased signaling of plerixafor [3][4]. The following evidence provides quantitative justification for selecting mavorixafor over its closest analogs based on these and other performance dimensions.

Mavorixafor vs. Alternatives: Quantitative Evidence for Procurement Decisions


Oral Bioavailability: Mavorixafor vs. Plerixafor for Chronic Dosing

Mavorixafor is an orally bioavailable small molecule, enabling convenient once-daily oral dosing, whereas the comparator plerixafor (AMD3100) is administered via subcutaneous injection [1][2]. This represents a critical pharmacokinetic differentiator for chronic therapy or long-term research models. In a phase 2 trial in WHIM syndrome, mavorixafor at 400 mg once daily demonstrated effective target engagement and clinical benefit [3].

CXCR4 Antagonist Oral Bioavailability Pharmacokinetics Drug Delivery

Target Selectivity: Mavorixafor's Cleaner Profile Compared to Plerixafor

Mavorixafor demonstrates high selectivity for CXCR4 over other closely related chemokine receptors. In a standardized 125I-SDF-1 binding assay, mavorixafor displayed an IC50 of 13 nM for CXCR4 and showed no significant activity (IC50 > 10,000 nM) against a panel of other GPCRs including CCR1, CCR2b, CCR4, CCR5, CXCR1, and CXCR2 [1]. In contrast, plerixafor is known to also bind to CXCR7 (ACKR3) and can function as a weak agonist at that receptor, introducing potential off-target effects [2].

CXCR4 Antagonist Selectivity Off-Target Effects GPCR

Efficacy in WHIM Syndrome: Mavorixafor Achieves Regulatory Approval, Plerixafor Does Not

Mavorixafor is the first and only FDA-approved therapy for WHIM syndrome, a rare immunodeficiency [1][2]. In the pivotal 52-week, placebo-controlled Phase 3 trial (NCT03995108) in 31 patients with WHIM syndrome, mavorixafor 400 mg once daily increased the time that absolute neutrophil counts (ANC) were above the critical threshold of 500 cells/µL to a mean of 15.0 hours over a 24-hour period, compared to 2.8 hours for placebo (P < .001) [3]. Furthermore, the annualized infection rate was reduced by 60% with mavorixafor (1.7 events/year) compared to placebo (4.2 events/year, nominal P = .007) [3]. While plerixafor has shown activity in WHIM syndrome in small investigator-initiated studies, it remains unapproved for this indication due to its short half-life and need for frequent injections, which are unsuitable for chronic management [4].

WHIM Syndrome Clinical Efficacy FDA Approval Neutropenia

Allosteric Antagonism and Functional Bias: Mavorixafor vs. Plerixafor

Mavorixafor acts as an allosteric antagonist, inhibiting SDF-1α ligand binding and downstream signaling without inducing receptor internalization or β-arrestin recruitment [1][2]. In contrast, plerixafor is a biased antagonist that, while fully antagonizing G-protein signaling, stimulates β-arrestin recruitment and promotes receptor internalization [3]. This mechanistic difference has functional consequences: plerixafor-induced β-arrestin recruitment and receptor internalization are linked to its strong hematopoietic stem cell (HSC) mobilization effects, whereas mavorixafor's full antagonist profile leads to weaker HSC mobilization but sustained elevation of mature neutrophils and lymphocytes, which is desirable for chronic immunomodulation [3][4].

Allosteric Modulator Functional Selectivity GPCR Signaling CXCR4

Optimal Research and Industrial Applications for Mavorixafor (CAS 558447-26-0)


Translational Research Models of WHIM Syndrome and Chronic Neutropenia

Mavorixafor is the definitive pharmacological tool for studying CXCR4 antagonism in the context of WHIM syndrome and other chronic neutropenias. Its FDA approval and robust Phase 3 efficacy data (ANC TAT increase to 15.0 hours vs. 2.8 hours for placebo) [1] make it the gold standard for preclinical and clinical research aimed at targeting the CXCR4/CXCL12 axis to correct neutrophil and lymphocyte trafficking defects. It should be used in vitro and in vivo to model the clinical response and investigate the long-term effects of oral CXCR4 antagonism.

Investigating Chronic Immunomodulation and Tumor Microenvironment (TME) Reprogramming

Given its distinct pharmacological profile as a full allosteric antagonist that does not induce receptor internalization or β-arrestin recruitment [2], mavorixafor is an ideal tool for research focused on chronic immunomodulation, particularly in the context of solid tumors where CXCR4 signaling promotes an immunosuppressive TME. Unlike plerixafor, which is optimized for acute HSC mobilization, mavorixafor's sustained elevation of mature immune cells makes it a more appropriate candidate for combination with checkpoint inhibitors or other immunotherapies in long-term preclinical cancer models [3].

Selective CXCR4 Probing in GPCR Signaling and Chemokine Biology

For researchers conducting detailed GPCR pharmacology studies, mavorixafor provides a cleaner tool for interrogating CXCR4-specific signaling due to its high selectivity (IC50 > 10,000 nM for off-target chemokine receptors) . This minimizes confounding results from cross-reactivity with receptors like CXCR7 or CCR5, which is a known issue with plerixafor. Use mavorixafor in assays such as SDF-1α-induced calcium flux, chemotaxis, and ERK phosphorylation to confidently attribute effects solely to CXCR4 antagonism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mavorixafor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.